molecular formula C11H14O2 B6240427 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one CAS No. 2378506-81-9

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one

Katalognummer: B6240427
CAS-Nummer: 2378506-81-9
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: XKHZBNDAIITTNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with a complex structure It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one can be achieved through multiple steps starting from 2-ethylbenzoic acid. The process involves the following steps:

    Protection of the amino group: The amino group of 2-ethylbenzoic acid is protected using a suitable protecting group.

    Bromination: The protected compound is then brominated to introduce a bromine atom at the desired position.

    Deprotection: The protecting group is removed to regenerate the amino group.

    Iodination: The compound is iodinated to introduce an iodine atom.

    Grignard Reaction: The iodinated compound undergoes a Grignard reaction with formaldehyde to introduce the hydroxymethyl group.

    Acetylation: The final step involves acetylation to introduce the ethanone group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The overall yield of the industrial process is approximately 50.9%, with a product purity of 98.3% as determined by gas chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-[3-ethyl-2-(carboxymethyl)phenyl]ethan-1-one.

    Reduction: 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[3-ethyl-2-(hydroxymethyl)-4-nitrophenyl]ethan-1-one.

Wissenschaftliche Forschungsanwendungen

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-ethyl-2-(hydroxymethyl)phenyl]propan-1-one: This compound has a propanone group instead of an ethanone group, resulting in different chemical properties and reactivity.

    1-[3-ethyl-2-(hydroxymethyl)phenyl]butan-1-one: The presence of a butanone group introduces additional steric hindrance, affecting its interactions with biological targets.

    1-[3-ethyl-2-(hydroxymethyl)phenyl]pentan-1-one: The longer carbon chain in this compound influences its solubility and partitioning behavior in biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2378506-81-9

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-[3-ethyl-2-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C11H14O2/c1-3-9-5-4-6-10(8(2)13)11(9)7-12/h4-6,12H,3,7H2,1-2H3

InChI-Schlüssel

XKHZBNDAIITTNE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)C(=O)C)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.